REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]([CH:22]([CH3:24])[CH3:23])[CH:14]=2)=[CH:9][CH:8]=1.[OH-].[Na+].CN([CH:30]=[O:31])C>O>[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]([CH:22]([CH3:24])[CH3:23])[C:14]=2[CH:30]=[O:31])=[CH:9][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
12.11 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=CN(C2=CC=CC=C12)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5.77 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, to 3° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
nitrogen delivery line, and cooled
|
Type
|
CUSTOM
|
Details
|
does not exceed 10° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated to 80° C.
|
Type
|
ADDITION
|
Details
|
are added dropwise in the course of 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is transferred into a dropping funnel
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted four times with 50 ml of toluene
|
Type
|
WASH
|
Details
|
the combined organic phases are washed six times with 100 ml of water
|
Type
|
ADDITION
|
Details
|
Subsequently, 10 g of silica gel are added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
WASH
|
Details
|
by washing three times
|
Type
|
CONCENTRATION
|
Details
|
with 50 ml of toluene and concentration
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=C(N(C2=CC=CC=C12)C(C)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |